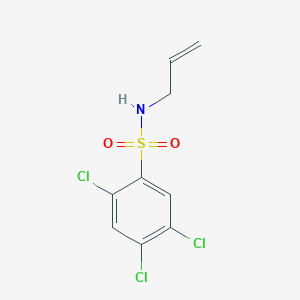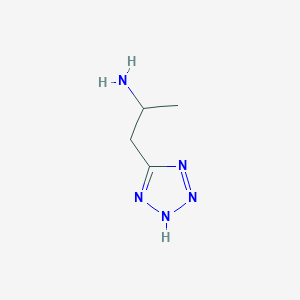![molecular formula C12H10F2N2O2 B2930952 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid CAS No. 2248295-88-5](/img/structure/B2930952.png)
4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid, also known as DB844, is a novel chemical compound that has been recently synthesized and studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes in protozoan parasites, leading to their death. In cancer cells, 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid induces apoptosis by activating the caspase cascade. 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid has also been shown to inhibit the activity of certain pro-inflammatory and pro-angiogenic factors.
Biochemical and Physiological Effects:
4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid has been shown to exhibit potent activity against protozoan parasites, leading to their death. In cancer cells, 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid induces apoptosis, leading to cell death. 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid has also been shown to inhibit the activity of certain pro-inflammatory and pro-angiogenic factors, leading to reduced inflammation and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid has several advantages for lab experiments. It exhibits potent activity against protozoan parasites and cancer cells, making it a potential candidate for drug development. 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid also exhibits anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of various inflammatory and angiogenic diseases. However, 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid has some limitations for lab experiments. It is a relatively new compound, and its full potential is yet to be explored. Additionally, its mechanism of action is not fully understood, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for research on 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid. One potential direction is to explore its potential applications in drug development for the treatment of protozoan infections and cancer. Another potential direction is to study its anti-inflammatory and anti-angiogenic properties for the treatment of various inflammatory and angiogenic diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential limitations.
Synthesemethoden
The synthesis of 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid involves a series of chemical reactions starting from commercially available starting materials. The synthesis method includes the reaction of 2-methylimidazole with 2,2-difluoroacetaldehyde to form 5-(difluoromethyl)-2-methylimidazole. The resulting intermediate is then reacted with 4-bromobenzoic acid to form 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid. The purity of the synthesized compound is verified using various analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid has been studied for its potential applications in scientific research. It has been shown to exhibit potent activity against various protozoan parasites, including Leishmania, Trypanosoma, and Plasmodium. 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid has also been studied for its potential applications in cancer research, where it has been shown to induce apoptosis in cancer cells. Additionally, 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid has been studied for its anti-inflammatory and anti-angiogenic properties.
Eigenschaften
IUPAC Name |
4-[5-(difluoromethyl)-2-methylimidazol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-7-15-6-10(11(13)14)16(7)9-4-2-8(3-5-9)12(17)18/h2-6,11H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEFFFVCDDRSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C2=CC=C(C=C2)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

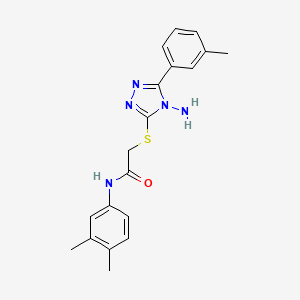
![1-[1-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride](/img/structure/B2930873.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2930875.png)
![1-[(4-benzamidophenyl)methyl]-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2930878.png)
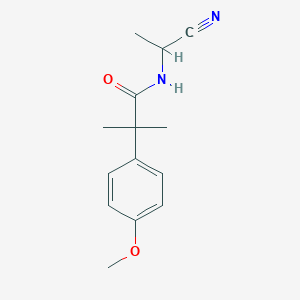

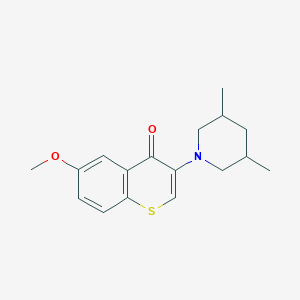
![(3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2930883.png)
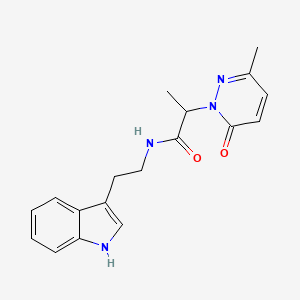
![N-(4-methylphenyl)-8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2930888.png)
